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Compound of Interest

Compound Name: Homoanatoxin

Cat. No.: B127484 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of the toxicity of homoanatoxin-a and its parent compound, anatoxin-a,

across various animal models. The information is supported by experimental data to facilitate

informed decisions in toxicological research and drug development.

Homoanatoxin-a, a structural analogue of the potent neurotoxin anatoxin-a, exhibits a similar

toxicological profile due to its action as a potent agonist at nicotinic acetylcholine receptors

(nAChRs). Both toxins are produced by various species of cyanobacteria and have been

implicated in animal poisonings. This guide synthesizes available data on their comparative

toxicity, experimental protocols, and mechanisms of action.

Quantitative Toxicity Data
The acute toxicity of homoanatoxin-a and anatoxin-a has been primarily characterized in

mice, with limited data available for other animal models. The following table summarizes the

median lethal dose (LD50) values obtained from various studies.
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Toxin Animal Model
Route of
Administration

LD50 Reference(s)

Homoanatoxin-a Mouse Intraperitoneal ~200-250 µg/kg [1]

Anatoxin-a Mouse Intraperitoneal 200-315 µg/kg [2][3]

Anatoxin-a Mouse Oral (Gavage) >5000 µg/kg [2]

Anatoxin-a Goldfish Intraperitoneal 60 mg/kg (LD90) [2]

Anatoxin-a Goldfish Oral
120 mg/kg

(LD90)
[2]

Anatoxin-a Toad (embryos)
Aqueous

Exposure

100% mortality at

30 mg/L
[4]

Note: Data for the oral toxicity of homoanatoxin-a in mice and its toxicity in rats, fish, and birds

are limited in the reviewed literature.

Mechanism of Action: Signaling Pathway
Both homoanatoxin-a and anatoxin-a exert their toxic effects by acting as potent agonists of

the nicotinic acetylcholine receptor (nAChR). Their binding to these receptors mimics the action

of the neurotransmitter acetylcholine, leading to the opening of the ion channel and a constant

influx of sodium ions into the cell. This causes persistent depolarization of the postsynaptic

membrane, leading to overstimulation of muscles, paralysis, and ultimately, death by

respiratory failure.[5][6]
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Caption: Signaling pathway of homoanatoxin-a and anatoxin-a at the neuromuscular junction.

Experimental Protocols
Acute Toxicity Assessment in Mice
A standardized protocol for determining the acute toxicity (LD50) of homoanatoxin-a and

anatoxin-a in mice involves the following key steps:
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Caption: General experimental workflow for acute toxicity assessment in mice.

1. Animal Models:

Species: Typically, Swiss Webster or ICR mice are used.

Health Status: Healthy, adult animals of a specific weight range are selected.

Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior

to the experiment.

2. Toxin Preparation and Administration:

Purity: Purified homoanatoxin-a or anatoxin-a is dissolved in a suitable vehicle (e.g., sterile

saline).

Dosage: A range of doses is prepared to determine the dose-response relationship.

Routes of Administration:

Intraperitoneal (IP) Injection: The toxin solution is injected into the peritoneal cavity of the

mouse. The injection site is typically the lower right quadrant of the abdomen to avoid

injury to internal organs.
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Oral Gavage: A specific volume of the toxin solution is administered directly into the

stomach using a gavage needle. The length of the needle is predetermined based on the

mouse's size to prevent esophageal or stomach perforation.

3. Observation and Data Collection:

Monitoring: Following administration, animals are closely monitored for clinical signs of

toxicity, including convulsions, paralysis, respiratory distress, and time to death.

Observation Period: The observation period is typically 24 to 48 hours.

LD50 Calculation: The LD50 value, the dose that is lethal to 50% of the test population, is

calculated using statistical methods such as probit analysis.

Frog Muscle Contracture Assay
This in vitro assay is used to assess the potency of nicotinic agonists like homoanatoxin-a and

anatoxin-a.

1. Preparation:

The gastrocnemius or sartorius muscle of a pithed frog is dissected and mounted in an organ

bath containing Ringer's solution.

2. Toxin Application:

Increasing concentrations of the toxin are added to the organ bath.

3. Measurement:

The resulting muscle contraction is measured using a force transducer.

The potency of the toxin is determined by comparing its effect to that of a standard agonist

like acetylcholine or carbamylcholine. Homoanatoxin has been shown to be a potent

nicotinic agonist in this assay, with approximately four times the potency of carbamylcholine

but one-tenth the activity of anatoxin-a.[7]

Conclusion
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The available data indicates that homoanatoxin-a is a potent neurotoxin with a toxicity profile

comparable to its parent compound, anatoxin-a, particularly when administered

intraperitoneally in mice. Both toxins act as potent agonists at nicotinic acetylcholine receptors,

leading to a similar cascade of toxic effects. However, a significant data gap exists regarding

the oral toxicity of homoanatoxin-a and its effects in a wider range of animal models. Further

research is crucial to fully characterize the toxicological risks associated with this emerging

cyanotoxin and to develop comprehensive risk assessments for human and animal health.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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